6-Nitro-1,3-dioxaindane-5-sulfonamide
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Overview
Description
6-Nitro-1,3-dioxaindane-5-sulfonamide is a chemical compound with the molecular formula C7H6N2O6S It is characterized by the presence of a nitro group, a dioxane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-dioxaindane-5-sulfonamide typically involves the nitration of 1,3-dioxaindane-5-sulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1,3-dioxaindane-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
6-Nitro-1,3-dioxaindane-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-dioxaindane-5-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dioxaindane-5-sulfonamide: Lacks the nitro group, making it less reactive in redox reactions.
6-Amino-1,3-dioxaindane-5-sulfonamide: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
6-Nitroindazole: Shares the nitro group but has a different core structure, resulting in distinct chemical behavior and applications.
Uniqueness: 6-Nitro-1,3-dioxaindane-5-sulfonamide is unique due to the combination of its nitro, dioxane, and sulfonamide groups. This combination imparts specific chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H6N2O6S |
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Molecular Weight |
246.20 g/mol |
IUPAC Name |
6-nitro-1,3-benzodioxole-5-sulfonamide |
InChI |
InChI=1S/C7H6N2O6S/c8-16(12,13)7-2-6-5(14-3-15-6)1-4(7)9(10)11/h1-2H,3H2,(H2,8,12,13) |
InChI Key |
KKRCIZCNUJUBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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